3,5-Diiodo-4-methoxybenzonitrile
Overview
Description
3,5-Diiodo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5I2NO and a molecular weight of 384.94 g/mol . It is also known by its synonym, ioxynil-methyl . This compound is characterized by the presence of two iodine atoms and a methoxy group attached to a benzonitrile core. It is commonly used as an analytical standard in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-methoxybenzonitrile typically involves the iodination of 4-methoxybenzonitrile. One common method is the reaction of 4-methoxybenzonitrile with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst . The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the iodine atoms.
Oxidation: Products include quinones and other oxidized forms.
Reduction: Products include dihydro derivatives and other reduced forms.
Scientific Research Applications
3,5-Diiodo-4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an analytical standard in chromatography.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antitumor properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-methoxybenzonitrile involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering protein conformation. In antitumor studies, it has been shown to induce protein dephosphorylation and inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzonitrile: Similar structure with bromine atoms instead of iodine.
3,5-Dichloro-4-methoxybenzonitrile: Chlorine atoms replace the iodine atoms.
4-Methoxybenzonitrile: Lacks the halogen atoms.
Uniqueness
3,5-Diiodo-4-methoxybenzonitrile is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The iodine atoms enhance its ability to participate in substitution reactions and increase its molecular weight, making it suitable for specific analytical applications .
Properties
IUPAC Name |
3,5-diiodo-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZMXYUHLHAQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399489 | |
Record name | Ioxynil-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-40-1 | |
Record name | 3,5-Diiodo-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3336-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ioxynil-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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